2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that features a thiazole ring, a carbamoyl group, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a thiourea derivative with an α-haloketone. The carbamoyl group can be introduced through a reaction with an isocyanate, and the methoxyphenyl groups are typically added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy groups can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom would yield a sulfoxide or sulfone, while reduction of the carbamoyl group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structure suggests it could be explored for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole ring and carbamoyl group could play key roles in these interactions, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and carbamoyl-containing molecules. Examples include:
2-(4-methoxyphenyl)-1,3-thiazole: A simpler thiazole derivative with potential bioactivity.
N-(4-methoxyphenyl)carbamate: A compound with a similar carbamoyl group but lacking the thiazole ring.
Uniqueness
What sets 2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide apart is its combination of functional groups, which could confer unique properties and activities. The presence of both the thiazole ring and the carbamoyl group, along with the methoxyphenyl substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-29-19-8-6-16(7-9-19)10-11-24-21(27)13-18-14-31-23(26-18)32-15-22(28)25-17-4-3-5-20(12-17)30-2/h3-9,12,14H,10-11,13,15H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVMABOOEFHETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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